
2-(4-Chlorophenyl)-1,4-benzoquinone
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Overview
Description
2-(4-Chlorophenyl)-1,4-benzoquinone is an organic compound that belongs to the class of quinones Quinones are a class of organic compounds that are derived from aromatic compounds such as benzene or naphthalene They are characterized by the presence of two ketone substitutions in the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,4-benzoquinone typically involves the oxidation of 2-(4-Chlorophenyl)phenol. One common method involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the quinone structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,4-benzoquinone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone back to the corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of 2-(4-Chlorophenyl)hydroquinone.
Substitution: Formation of various halogenated derivatives.
Scientific Research Applications
2-(4′-Chlorophenyl)-1,4-benzoquinone (PCB3pQ) is a quinone metabolite that has the ability to increase the frequency of micronuclei and shorten telomeres . Quinone metabolites such as PCB3pQ have an affinity for intracellular sulfhydryls, like those present in microtubulin and many enzyme proteins .
Scientific Research Applications
- Micronuclei Induction and Cell Cycle Perturbation Exposing cells to 2-(4'-chlorophenyl)-1,4-benzoquinone (PCB3pQ) causes a large increase in micronuclei frequency and cell cycle perturbation in V79 cells .
- Telomere Shortening 2-(4'-chlorophenyl)-1,4-benzoquinone (PCB3pQ) exposure causes a marked decrease in telomere length in HaCaT cells .
- Toxicity of Polychlorinated Biphenyls (PCBs) The toxicity of PCBs has been largely attributed to receptor-mediated effects. However, it is proposed that a crucial toxic mechanism of lower-chlorinated PCBs is their enzymatic biotransformation to electrophiles, including quinoid metabolites, that bind intracellular sulfhydryl groups, such as those found in microtubulin and enzymes like telomerase .
- Binding of Intracellular Sulfhydryl Groups A crucial toxic mechanism of lower-chlorinated PCBs is their enzymatic biotransformation to electrophiles, including quinoid metabolites, that bind intracellular sulfhydryl groups, such as those found in microtubulin and enzymes like telomerase . Thiol binding by PCB quinone metabolites has been established for glutathione, the thiol found in highest concentration in the cell, and topoisomerase II, an enzyme involved in DNA replication .
- Evaluating Diffusion Coefficients 2,6-Dichloro-1,4-benzoquinone is the suitable reagent used to in a study to evaluate the diffusion coefficients (D) for a family of quinones .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,4-benzoquinone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. In biological systems, it can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and oxidative stress. This oxidative stress can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1,4-benzoquinone
- 2-(4-Methylphenyl)-1,4-benzoquinone
- 2-(4-Nitrophenyl)-1,4-benzoquinone
Uniqueness
2-(4-Chlorophenyl)-1,4-benzoquinone is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity and potential biological activity. The chlorine atom can influence the compound’s electronic structure, making it a valuable intermediate in various chemical reactions and applications.
Biological Activity
2-(4-Chlorophenyl)-1,4-benzoquinone, also known as PCB3pQ, is a compound derived from polychlorinated biphenyls (PCBs) that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H8ClO2
- Molecular Weight : 236.65 g/mol
- IUPAC Name : this compound
Research indicates that this compound exerts its biological effects primarily through:
- Micronuclei Induction : It significantly increases the frequency of micronuclei in cultured cells, indicating potential genotoxic effects. This was demonstrated in V79 cells exposed to the compound, which showed a marked increase in micronuclei frequency and cell cycle perturbation .
- Telomere Shortening : The compound has been shown to shorten telomeres in HaCaT cells, which may be linked to its interaction with cellular sulfhydryl groups. This interaction can disrupt microtubulin function and affect enzymes like telomerase .
- Sulfhydryl Binding : The electrophilic nature of the compound allows it to bind to intracellular sulfhydryl groups, which is a known mechanism of toxicity for many quinones .
Cytotoxic Effects
Studies have reported that exposure to this compound leads to significant cytotoxic effects:
- Cell Viability : In various cell lines, including V79 and HaCaT cells, exposure resulted in decreased cell viability alongside increased micronuclei formation .
- Inhibition of Phagocytosis : At concentrations as low as 12.5 μM, the compound inhibited Fc receptor-mediated phagocytosis in murine macrophages by over 90% without affecting cell viability .
In Vivo Studies
In vivo studies have shown that:
- Developmental Toxicity : The compound has demonstrated dysmorphogenic effects on rat embryos at certain concentrations .
- Carcinogenic Potential : While there is insufficient evidence to classify it as a carcinogen in humans, it has shown mutagenic effects in mammalian cells and induced DNA strand breakage .
Summary of Research Findings
Case Studies
-
Micronuclei Induction Study :
- Objective : To investigate the genotoxic potential of PCB3pQ.
- Methodology : V79 cells were treated with varying concentrations of the compound.
- Results : A dose-dependent increase in micronuclei was observed, correlating with telomere shortening.
-
Developmental Toxicity Assessment :
- Objective : To evaluate the impact on embryonic development.
- Methodology : Rat embryos were exposed to different concentrations of this compound.
- Results : Dysmorphogenic effects were noted at lower concentrations with lethality at higher doses.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Chlorophenyl)-1,4-benzoquinone, and what reaction conditions optimize yield?
The compound can be synthesized via Meerwein arylation , where 1,4-benzoquinone reacts with 4-chloroaniline derivatives under controlled oxidative conditions. Alternatively, Suzuki-Miyaura cross-coupling employs 4-chlorophenylboronic acid and halogenated benzoquinone precursors, using palladium catalysts and mild bases (e.g., Na₂CO₃) in tetrahydrofuran/water mixtures. Reaction optimization includes temperature control (60–80°C) and inert atmospheres to prevent undesired side reactions . Purity is validated via gas chromatography (>99%) and NMR spectroscopy .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 249.9854 for C₁₂H₇ClO₂) and fragmentation patterns .
- ¹H/¹³C NMR : Identifies substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for the chlorophenyl group; quinone carbonyls at δ 185–190 ppm) .
- FTIR Spectroscopy : Detects quinone C=O stretches (~1660 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
- Gas Chromatography (GC) : Quantifies purity and monitors degradation products under thermal stress .
Q. How does the chlorophenyl substituent influence the compound’s electronic properties compared to unsubstituted 1,4-benzoquinone?
The electron-withdrawing Cl group increases the quinone’s oxidation potential, enhancing its stability as an electron acceptor. This alters redox behavior in electrochemical assays (e.g., cyclic voltammetry shows a ~0.3 V anodic shift in reduction potential) and modulates reactivity in Diels-Alder or nucleophilic addition reactions .
Advanced Research Questions
Q. What experimental designs are critical for evaluating this compound’s genotoxicity in mammalian cells?
- Micronucleus Assay : Treat cells (e.g., human lymphocytes or prostate epithelial cells) with 10–50 µM of the compound for 24–48 hours; score micronuclei formation via fluorescence microscopy after Giemsa staining .
- Telomere Length Analysis : Use quantitative PCR or fluorescence in situ hybridization (FISH) to measure telomere shortening in exposed cells, correlating with dose-dependent DNA damage .
- Reactive Oxygen Species (ROS) Detection : Employ carboxy-H₂DCFDA probes and flow cytometry to quantify ROS induction, linking oxidative stress to chromosomal instability .
Q. How does this compound act as a topoisomerase II poison, and what distinguishes its mechanism from etoposide?
The compound stabilizes topoisomerase II-DNA cleavage complexes by intercalating into DNA and forming covalent adducts with the enzyme’s catalytic tyrosine residues. Unlike etoposide, which primarily inhibits religation, this compound enhances the forward rate of DNA scission (kinetic studies show a 2.5-fold increase in cleavage efficiency at 10 µM). It also exhibits unique sequence specificity, preferentially targeting sites near leukemic chromosomal breakpoints (e.g., MLL gene locus) .
Q. What strategies mitigate oxidative stress and cytotoxicity induced by this compound in vitro?
- Antioxidant Cotreatment : N-acetylcysteine (NAC, 5 mM) or glutathione (GSH, 2 mM) preincubation reduces ROS levels by 60–80% in prostate epithelial cells, rescuing proliferation rates .
- Enzyme Inhibition : Blocking NADPH oxidase (e.g., apocynin) or mitochondrial electron transport chain (e.g., rotenone) attenuates superoxide production .
- DNA Repair Activation : Pharmacological upregulation of base excision repair (BER) pathways via PARP inhibitors (e.g., olaparib) decreases micronuclei frequency by 40% .
Q. How do environmental factors such as light or humidity affect the compound’s stability in experimental setups?
- Photodegradation : UV-Vis exposure (254 nm) induces quinone ring opening, forming chlorinated phenols (detected via LC-MS). Use amber glassware and minimize light exposure .
- Humidity Sensitivity : Hygroscopic degradation occurs above 60% relative humidity, generating 4-chlorophenol byproducts. Store desiccated at −20°C under argon .
- Vapor Pressure : High volatility (0.1 ppm odor threshold) necessitates fume hood use and real-time FTIR monitoring in chamber studies to correct for wall losses (~30% of total degradation) .
Q. Methodological Considerations
Q. What controls are essential when studying this compound’s interaction with biological macromolecules?
- Reducing Agent Interference : Avoid dithiothreitol (DTT) or β-mercaptoethanol in buffers, as they reduce the quinone to hydroquinone, abolishing topoisomerase II poisoning .
- Protein Binding Controls : Include bovine serum albumin (BSA) or cytochrome c to account for nonspecific binding in fluorescence polarization assays .
- Solvent Compatibility : Use DMSO (≤0.1% v/v) to prevent solvent-induced cytotoxicity; validate with vehicle-only controls .
Q. How can computational modeling predict this compound’s reactivity in novel synthetic or biological contexts?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., C-3 position in the quinone ring) .
- Molecular Docking : Simulate binding to topoisomerase II’s ATPase domain (PDB ID: 1ZXM), identifying key hydrophobic interactions with the chlorophenyl group .
- QSAR Models : Relate substituent electronegativity to cytotoxicity (e.g., Hammett constants correlate with IC₅₀ in leukemia cell lines) .
Properties
CAS No. |
20307-43-1 |
---|---|
Molecular Formula |
C12H7ClO2 |
Molecular Weight |
218.63 g/mol |
IUPAC Name |
2-(4-chlorophenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H7ClO2/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H |
InChI Key |
ZYZNNQZZYJAPLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C=CC2=O)Cl |
Origin of Product |
United States |
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